2,6-Dichlorobenzothiazole

Suzuki-Miyaura coupling Regioselectivity Agrochemical Synthesis

Procurement of alternative dichlorobenzothiazole isomers risks failed herbicide synthesis due to altered electronic properties. This 2,6-substituted benzothiazole provides the essential reactive handle for regioselective coupling. - **Critical application:** Required intermediate for selective herbicide Fenthiaprop; 2-chloro group enables Suzuki-Miyaura coupling - **High purity ≥99%:** Minimizes purification steps, ensures reproducible yields in validated processes - **Dual functionality:** Also serves as scaffold for antimicrobial SAR studies (active vs. *L. monocytogenes*, *B. subtilis*) and dye synthesis - **Supply chain:** Available in research to kilogram quantities

Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
CAS No. 3622-23-9
Cat. No. B1293530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzothiazole
CAS3622-23-9
Molecular FormulaC7H3Cl2NS
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=N2)Cl
InChIInChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyQDZGJGWDGLHVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzothiazole Sourcing Overview


2,6-Dichlorobenzothiazole (CAS 3622-23-9) is a heterocyclic organic compound, a benzothiazole derivative with chlorine substituents at the 2 and 6 positions. It is primarily valued as a critical intermediate in the synthesis of agrochemicals, specifically the selective herbicide Fenthiaprop, and also serves as a precursor for pharmaceutical agents and dyes [1]. It is typically a white powder with a melting point of 96-100 °C, a molecular weight of 204.08 g/mol, and a standard commercial purity of ≥ 97% .

Why 2,6-Dichlorobenzothiazole Has No Substitute


Procurement decisions for benzothiazole derivatives cannot rely on generic substitution due to the profound impact of chlorine substitution patterns on chemical and biological properties. While several dichlorobenzothiazole isomers exist (e.g., 2,5-, 4,6-, 5,6-), the specific 2,6-substitution is non-negotiable for its primary application as an intermediate for Fenthiaprop [1]. The 2-position chlorine atom serves as a reactive handle for Suzuki-Miyaura coupling reactions to generate 2-aryl-6-chlorobenzothiazoles, a key step in constructing the herbicide's active pharmacophore [2]. Using a mono-chloro analog like 6-chlorobenzothiazole or an alternative isomer would not yield the desired product due to altered electronic properties and steric hindrance, directly impacting yield and the biological efficacy of the final compound [3].

2,6-Dichlorobenzothiazole: Quantitative Differentiation


Enhanced Reactivity vs. Mono-Chloro Analogs

The 2-chloro substituent on the benzothiazole ring enables specific cross-coupling reactions that are not possible with the 6-chloro analog. In microwave-promoted Suzuki-Miyaura reactions, 2,6-dichlorobenzothiazole exhibits high regioselectivity, with the reaction occurring exclusively at the more reactive 2-position. This allows for the synthesis of 2-aryl-6-chlorobenzothiazole derivatives with high efficiency, a critical step in Fenthiaprop synthesis that is impossible with 6-chlorobenzothiazole alone [1].

Suzuki-Miyaura coupling Regioselectivity Agrochemical Synthesis

Selective Gram-Positive Antibacterial Activity

2,6-Dichlorobenzothiazole exhibits a distinct antibacterial profile, showing effectiveness against Gram-positive bacteria while being inactive against Gram-negative strains. In vitro studies have confirmed its activity against Listeria monocytogenes, Bacillus subtilis, and Sarcina lutea, but it shows no activity against Escherichia coli or Pseudomonas aeruginosa . This contrasts with broad-spectrum benzothiazole derivatives, which often lack this selectivity and may cause greater disruption to non-target microbial communities.

Antibacterial Selectivity Bactericide

High Purity for Industrial Synthesis

For industrial applications, particularly in multi-step syntheses like that of Fenthiaprop, high intermediate purity is directly correlated with final product yield and purity. 2,6-Dichlorobenzothiazole is available at a guaranteed purity of ≥ 99% (by HPLC) . This high purity specification differentiates it from lower-purity offerings (e.g., technical grade) and ensures consistent performance in critical reactions, minimizing the formation of side products and reducing downstream purification costs.

Purity Procurement Specification

Sustainable One-Pot Synthesis

A novel, one-pot preparation method for 2,6-dichlorobenzothiazole has been developed that offers a 'green' alternative to traditional routes. Using 2-amino-6-chlorobenzothiazole, copper chloride, and isoamyl nitrite, the synthesis achieves a reported yield of 45-66% and a purity of 97% [1]. This process is described as compensating for the deficiencies of existing synthetic technologies by avoiding harsh conditions and providing a new, more sustainable method for preparation [2]. This is a class-level improvement over older, multi-step or high-pressure synthetic routes.

Green Chemistry Synthesis Process Improvement

2,6-Dichlorobenzothiazole Application Scenarios


Core Intermediate for Fenthiaprop

The most significant industrial application is as a non-substitutable intermediate in the multi-step synthesis of the selective herbicide Fenthiaprop. The 2-chloro group is essential for the regioselective Suzuki-Miyaura coupling required to build the herbicide's core structure [1]. Procurement of high-purity (≥99%) 2,6-dichlorobenzothiazole is critical to ensure high yield and minimize costly purification steps in this validated process .

Gram-Positive Antimicrobial Development

Researchers developing new antimicrobial agents can leverage its selective activity profile. Its demonstrated efficacy against Gram-positive bacteria like *Listeria monocytogenes* and *Bacillus subtilis*, combined with its inactivity against common Gram-negative lab strains (*E. coli*), makes it a valuable scaffold for designing targeted biocides or for studying structure-activity relationships (SAR) in antimicrobial benzothiazoles .

Pharmaceutical and Dye Intermediates

Beyond its primary agrochemical role, the compound serves as a versatile building block in pharmaceutical and dye chemistry [2]. Its dual chlorine substitution pattern allows for sequential derivatization, making it useful for constructing diverse molecular libraries in medicinal chemistry programs and for synthesizing complex dye molecules where specific substitution is required for color or binding properties.

Technical Documentation Hub

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